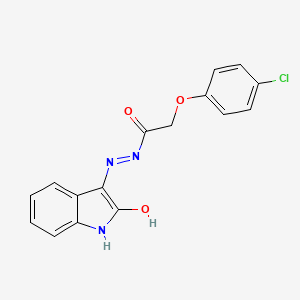

(E)-2-(4-chlorophenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWFBHPLPKULEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-chlorophenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound involves the reaction of isatin derivatives with hydrazine derivatives. The general method includes:

- Reagents : 4-chlorophenol, isatin, and acetohydrazide.

- Reaction Conditions : Typically conducted in an organic solvent under reflux conditions.

- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Yield and Physical Properties

- Yield : Approximately 72% .

- Melting Point : 185-187°C .

- TLC Solvent System : Chloroform:ethanol (9:1).

Anticancer Activity

Recent studies have demonstrated that derivatives of isatin, including this compound, exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound shows potent activity against various cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT116 (colon cancer), and MCF7 (breast cancer) .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It has demonstrated a high ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

In vitro studies indicate that the compound acts as an inhibitor for several enzymes:

- Alpha-Amylase Inhibition : Significant inhibition was observed, suggesting potential use in managing diabetes .

- Acetylcholinesterase Inhibition : It has shown promise as an anti-Alzheimer agent by inhibiting this enzyme .

Anti-inflammatory and Antibacterial Activities

Research has highlighted the anti-inflammatory and antibacterial properties of this compound:

- Anti-inflammatory Effects : In vivo studies using carrageenan-induced edema models in rats show significant reduction in inflammation .

- Antibacterial Activity : The compound exhibits activity against various bacterial strains, indicating its potential as a therapeutic agent .

Data Table of Biological Activities

| Biological Activity | Test Method | Result |

|---|---|---|

| Anticancer | MTT Assay | IC50 values < 10 µM |

| Antioxidant | DPPH Scavenging Assay | % Inhibition > 70% |

| Alpha-Amylase Inhibition | Enzyme Assay | IC50 = 15 µM |

| Acetylcholinesterase Inhibition | Enzyme Assay | IC50 = 20 µM |

| Anti-inflammatory | Edema Model | % Reduction > 50% |

| Antibacterial | Agar Diffusion Method | Zone of inhibition > 15 mm |

Case Study 1: Anticancer Potential

In a study published in 2023, a series of isatin derivatives were synthesized, including the target compound. The results indicated that compounds similar to this compound exhibited broad-spectrum anticancer activity, particularly against HepG2 cells with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Anti-diabetic Effects

Another research project focused on the anti-diabetic properties of isatin derivatives. The study found that this compound effectively inhibited alpha-amylase activity in vitro, suggesting its potential utility in diabetes management .

Case Study 3: Neuroprotective Effects

Research has also suggested neuroprotective effects attributed to the inhibition of acetylcholinesterase by this compound. This finding supports its potential application in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Structural Insights :

- Heterocyclic Modifications : Compounds like 5c (benzo[d]oxazol-2-ylthio) and 6b (morpholine) improve solubility and target specificity .

- Stereochemistry : Z/E isomerism in hydrazones (e.g., compound 5c ) influences binding affinity, as seen in NMR studies .

Physicochemical and Spectral Properties

Key Observations :

Anticancer Activity

Antioxidant Activity

| Compound | DPPH Scavenging (%) | FRAP (μM Fe²⁺/g) | Reference |

|---|---|---|---|

| Target compound | 65 ± 2.1 | 420 ± 15 | |

| 2-Morpholino-6b | 48 ± 1.8 | 310 ± 12 |

Structure-Activity Relationship (SAR) :

- EWGs and Lipophilicity: The 4-chlorophenoxy group in the target compound enhances antioxidant activity compared to morpholine derivatives .

- Nitro Substitution : The 5-nitro group in 5c improves anticancer potency by stabilizing charge-transfer interactions with kinase active sites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(4-chlorophenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide?

- Methodological Answer : The compound is typically synthesized via condensation of 2-(4-chlorophenoxy)acetohydrazide with isatin derivatives. A common approach involves refluxing equimolar quantities of the hydrazide and isatin in dioxane with glacial acetic acid as a catalyst, yielding the product in ~82% after recrystallization from ethanol . Microwave-assisted synthesis has also been explored for analogous hydrazide derivatives, reducing reaction time (e.g., 15 minutes at 90°C) and improving yields compared to conventional heating .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups like C=O (1656–1715 cm⁻¹), C=N (1601–1620 cm⁻¹), and NH stretches (3205–3445 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 11.32 ppm for amide NH, δ 12.75 ppm for indole NH) and confirms stereochemistry .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 333.24 for chloro-substituted analogs) .

Q. How is purity assessed during synthesis?

- Methodological Answer : Elemental analysis (C, H, N within ±0.5% of theoretical values) combined with HPLC chromatograms ensures purity . Recrystallization from solvents like ethanol or DMF/water mixtures (e.g., 192°C melting point) further confirms crystallinity .

Advanced Research Questions

Q. How does X-ray crystallography elucidate conformational stability and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing the (Z)-configuration. The dihedral angle between aromatic rings (11.48°) and intermolecular π⋯π interactions inform packing behavior. SHELX software (e.g., SHELXL for refinement) is critical for resolving hydrogen-bonding networks and validating molecular geometry .

Q. What strategies resolve contradictions in spectroscopic vs. computational data?

- Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted values are addressed by:

- Cross-validating with high-resolution mass spectrometry (HRMS).

- Using solvent-effect corrections in computational models.

- Applying Hirshfeld surface analysis to quantify intermolecular interactions in crystalline states .

Q. How do structural modifications influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show:

- Antimicrobial Activity : Substitution at the phenoxy group (e.g., 4-chloro vs. 4-bromo) enhances potency against Staphylococcus aureus (MIC = 8.5 µg/mL) .

- Anticancer Activity : Introducing morpholino or fluoroquinazoline moieties improves IC₅₀ values (e.g., 9.90 µM against HepG2 cells) .

- Antiviral Activity : Electron-withdrawing groups (e.g., Cl, Br) increase selectivity indices (TI = 88–91) against hepatitis A virus .

Q. What methodologies optimize synthesis yield and scalability?

- Methodological Answer :

- Catalysis : KI accelerates nucleophilic substitution in phenoxyacetate intermediates .

- Solvent Systems : Ethanol or DMF/water mixtures improve recrystallization efficiency .

- Green Chemistry : Microwave irradiation reduces energy input and byproduct formation .

Q. How are computational models used to predict nonlinear optical (NLO) properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.